2-Aminoquinoline

Descripción general

Descripción

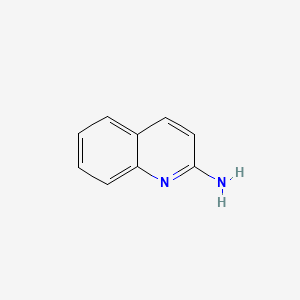

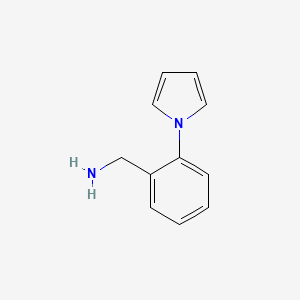

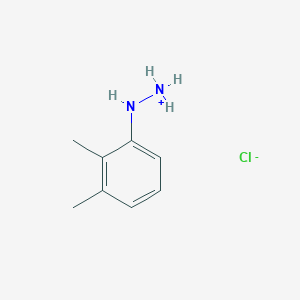

2-Aminoquinoline is an organic compound with the molecular formula C9H8N2. It is a derivative of quinoline, featuring an amino group at the second position of the quinoline ring. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mecanismo De Acción

Target of Action

2-Aminoquinoline, a derivative of quinoline, primarily targets the JNK Phosphorylation . This compound has been found to be active in a mouse model of MPTP-induced Parkinson Disease . Quinoline is also known to possess a wide range of medicinal potentials due to its simple chemistry, ease of synthesis, and a wide variety of biological potentials in both natural and synthetic derivatives .

Mode of Action

It is thought to interfere with the cellular respiration of the parasite by generating oxygen free radicals and deregulating the electron transport . Like other quinoline derivatives, it is thought to inhibit heme polymerase activity, resulting in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its antimalarial properties. The 8-aminoquinoline class of compounds, which includes this compound, has demonstrated effectiveness against the persistent liver stage of the hypnozoite-forming strains Plasmodium vivax and Plasmodium ovale, as well as Stage V gametocytes of Plasmodium falciparum .

Pharmacokinetics

For related compounds like primaquine, an 8-aminoquinoline, the pharmacokinetic properties can be described by one-compartment disposition kinetics with a transit-absorption model . Body weight was implemented as an allometric function on the clearance and volume parameters for all compounds .

Result of Action

The molecular and cellular effects of this compound’s action include reduced motor deficiencies and inhibited MPP+ activated astrocyte apoptosis in a mouse model of MPTP-induced Parkinson Disease . It also regulated the Bax/Bcl-2 ratio by targeting p-JNK .

Action Environment

Environmental factors can significantly affect the innate stimulatory capacity of quinoline proteins . .

Análisis Bioquímico

Biochemical Properties

The synthesis of 2-Aminoquinoline can be achieved through various chemical reactions such as Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination

Cellular Effects

This compound and its derivatives have demonstrated numerous biological properties such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities

Molecular Mechanism

It is known that the synthesis of this compound involves several chemical reactions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminoquinoline can be synthesized through several methods:

Claisen-Schmidt Condensation: This method involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base.

1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a 1,3-dipole with a dipolarophile to form a five-membered ring.

One-Pot Multicomponent Reactions (MCRs): These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.

Reductive Amination: This method involves the reduction of a nitro compound to an amine, followed by cyclization to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts such as transition metals and ionic liquids are often employed to enhance reaction efficiency and selectivity .

Análisis De Reacciones Químicas

2-Aminoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Cyclization: It can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Cyclization: Acidic or basic conditions, often with heat.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinolines.

Cyclization: Fused ring quinoline derivatives.

Aplicaciones Científicas De Investigación

2-Aminoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including antimalarial and antimicrobial agents.

Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting infectious diseases and cancer.

Industry: It is used in the production of dyes, pigments, and other materials

Comparación Con Compuestos Similares

- Quinoline

- Chloroquine

- Primaquine

- Amodiaquine

- Tafenoquine

- Bulaquine

- Quinine

- Mefloquine .

This comprehensive overview highlights the significance of 2-Aminoquinoline in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.

Propiedades

IUPAC Name |

quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMNJUJAKQGROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060381 | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

580-22-3, 31135-62-3 | |

| Record name | 2-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131.5 - 132.5 °C | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-aminoquinoline derivatives interact with their biological targets?

A1: Research indicates that the interaction mechanism varies depending on the specific derivative and its target. For example, this compound-based neuronal nitric oxide synthase (nNOS) inhibitors bind to the enzyme's active site, mimicking the substrate, L-arginine, and competing for binding with the conserved active site glutamate residue. [] This interaction effectively inhibits nNOS activity, reducing nitric oxide production. [] In contrast, certain this compound derivatives act as Src Homology 3 (SH3) domain ligands, binding to the proline-rich peptide-binding site. [] The specific interactions within this binding site can be further modulated by introducing substituents on the this compound core, leading to variations in binding affinity and selectivity. [, ]

Q2: How does the position of substituents on the this compound core affect its activity?

A2: The position of substituents significantly influences the binding affinity and selectivity of this compound derivatives. Studies on this compound as Tec SH3 domain ligands revealed that 6-substituted compounds exhibited the highest affinity, while 5-substituted compounds showed comparable binding to unsubstituted this compound. Conversely, 7-substituted compounds generally displayed similar or lower affinity compared to the unsubstituted parent compound. [] These findings suggest that the 6-position plays a crucial role in enhancing binding affinity for SH3 domains.

Q3: Can you provide an example of how structural modifications to the this compound scaffold led to improved activity?

A3: In the pursuit of potent and selective nNOS inhibitors, researchers explored modifications to the this compound scaffold. Introduction of a benzonitrile group at the 7-position, along with methylation of the aminoquinoline core, significantly enhanced both the potency and isoform selectivity for nNOS over eNOS. [, ] These structural modifications highlight the importance of fine-tuning the scaffold to optimize interactions with the target, ultimately leading to improved inhibitory activity.

Q4: Are there any structural features of this compound derivatives that contribute to off-target binding, and how can this be addressed?

A4: Research suggests that the lipophilic nature of certain this compound derivatives can contribute to off-target binding in the central nervous system (CNS). [, ] To mitigate this, researchers have explored the introduction of hydrophilic groups, such as a polar substituent near the cyano group or aniline and phenyl ether linkages, to interrupt the lipophilic pharmacophore. [, ] These modifications have shown promise in reducing off-target binding while maintaining or improving potency and selectivity for the desired target.

Q5: What are some key methods for synthesizing this compound derivatives?

A5: Numerous synthetic routes to this compound derivatives exist, each with its own advantages and limitations:

- One-Pot Synthesis: Several one-pot procedures have been developed, offering shorter reaction times and improved yields. Examples include:

- Dehydrogenative Synthesis: This approach uses singlet diradical Ni(II)-catalysts to synthesize quinolines, 2-aminoquinolines, and quinazolines from readily available starting materials. []

Q6: Can you provide a specific example of a recent synthetic method for 2-aminoquinolines?

A6: One recent example involves a KHMDS-mediated ring-opening/reconstruction of anthranils with arylacetonitriles. This method allows for the construction of multisubstituted this compound N-oxides from readily available starting materials. [] This method offers advantages in terms of atom economy and functional group tolerance, highlighting the ongoing development of efficient and versatile synthetic approaches for these valuable compounds.

Q7: What are some potential applications of this compound derivatives in medicinal chemistry?

A7: this compound derivatives show promise in various therapeutic areas:

- Neurodegenerative Diseases: As potent and selective nNOS inhibitors, they hold potential for treating conditions like Alzheimer's and Parkinson's disease. [, , , , ]

- Osteoarthritis: Studies indicate that this compound can inhibit articular cartilage degradation in osteoarthritis rat models, likely through its anti-inflammatory effects and downregulation of NF-κB activation. []

- Other Applications: Research suggests potential for targeting other biological pathways, including SH3 domain-mediated protein-protein interactions, offering possibilities for developing novel therapeutics for a range of diseases. [, ]

Q8: What are some key areas for future research on 2-aminoquinolines?

A8: Future research on 2-aminoquinolines could focus on:

- Improving Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles to enhance bioavailability and drug-like properties. []

- Developing Targeted Therapies: Designing drug delivery systems that specifically deliver these compounds to target tissues, enhancing efficacy and reducing potential side effects. []

- Understanding Resistance Mechanisms: Investigating potential resistance mechanisms and exploring strategies to overcome them, ensuring long-term therapeutic efficacy. []

- Assessing Long-Term Safety: Conducting comprehensive toxicology studies to evaluate the long-term safety and potential risks associated with this compound-based therapies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid](/img/structure/B7722391.png)

![1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7722394.png)

![2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B7722449.png)